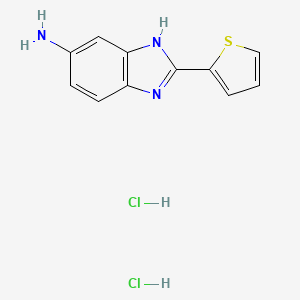

2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Overview

Description

Thiophene is a five-membered ring compound with four carbon atoms and one sulfur atom . It’s a basic unit in many biologically active and electronically interesting compounds . Benzodiazole is another heterocyclic compound that often appears in various pharmaceuticals . The combination of these structures could lead to a compound with interesting properties, but without specific information on “2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride”, it’s hard to say more.

Molecular Structure Analysis

Thiophene has a five-membered ring structure with one sulfur atom . Benzodiazole is a fused ring structure with one benzene ring and one diazole ring . The exact molecular structure of “2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride” would depend on how these rings are connected and the position of the amine and dihydrochloride groups.Chemical Reactions Analysis

The chemical reactions involving “2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride” would depend on its exact structure and the conditions under which the reactions are carried out. Thiophene rings can participate in various reactions such as electrophilic aromatic substitution .Scientific Research Applications

Synthesis and Structural Diversity

Researchers have extensively explored synthetic pathways to create structurally diverse compounds starting from thiophene derivatives. For instance, Roman (2013) demonstrated the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material for alkylation and ring closure reactions, leading to a variety of compounds including dithiocarbamates, thioethers, and several ring-closed derivatives such as pyrazolines and pyridines (Roman, 2013).

Anticancer Activity

The search for anticancer agents has led to the synthesis of benzothiazole derivatives. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity against various cancer cell lines. Their studies revealed that certain synthesized compounds exhibit significant anticancer activities (Osmaniye et al., 2018).

Photochromic Properties

Uchida et al. (1990) synthesized 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives demonstrating thermally irreversible and fatigue-resistant photochromic properties. These compounds underwent reversible photocyclization, showing potential for applications in photochromic devices (Uchida et al., 1990).

Antitumor and Anti-Tumor Agents

Gomha et al. (2016) developed a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing potent anti-tumor activities against hepatocellular carcinoma cell lines. Their study highlights the potential of these compounds as therapeutic agents (Gomha et al., 2016).

Multi-Stimuli Responsive Materials

Lu and Xia (2016) prepared novel V-shaped molecules demonstrating morphology-dependent fluorochromism, which could be triggered by mechanical force or pH changes. These compounds have applications in security inks and sensory materials (Lu & Xia, 2016).

Antimicrobial Properties

Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and evaluated their antimicrobial properties. They found that certain compounds showed high DNA protective ability against oxidative damage and strong antimicrobial activity (Gür et al., 2020).

Electrochromic Properties

Aydın and Kaya (2013) synthesized novel copolymers containing carbazole units and investigated their electrochromic properties, highlighting the potential of these materials in electrochromic devices (Aydın & Kaya, 2013).

Corrosion Inhibition

Salarvand et al. (2017) explored the corrosion inhibition performance of benzothiazole derivatives on mild steel in acidic environments. Their studies indicate high efficiency and potential applications in corrosion protection (Salarvand et al., 2017).

Future Directions

The future directions for research on “2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride” would depend on the findings of initial studies on its properties and potential applications. Given the interesting properties of both thiophene and benzodiazole derivatives, it could be a promising area for further exploration .

properties

IUPAC Name |

2-thiophen-2-yl-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S.2ClH/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10;;/h1-6H,12H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQVJXHCVRONRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride | |

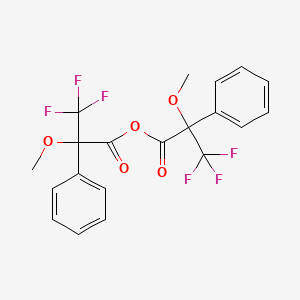

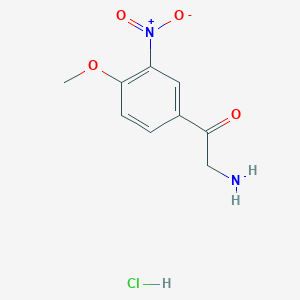

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)